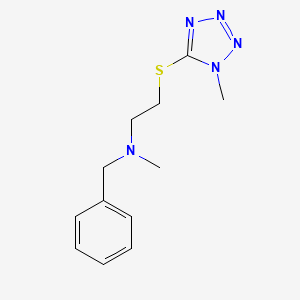
Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate is an organic compound that features a cyclopentyl group, an oxazepane ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate typically involves multiple steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.
Formation of the Benzoate Ester: The final step involves esterification of the oxazepane derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoate ester, potentially converting it to an alcohol.
Substitution: The oxazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Various substituted oxazepane derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific mechanical or chemical properties.
Biological Research: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific binding properties.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl 4-(1,4-diazepane-4-carbonylamino)benzoate: Similar structure but with a diazepane ring instead of an oxazepane ring.
Cyclopentyl 4-(1,4-thiazepane-4-carbonylamino)benzoate: Contains a thiazepane ring, introducing sulfur into the structure.
Uniqueness: Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to its diazepane and thiazepane analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Eigenschaften
IUPAC Name |
cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(24-16-4-1-2-5-16)14-6-8-15(9-7-14)19-18(22)20-10-3-12-23-13-11-20/h6-9,16H,1-5,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWASIVGOMQOCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC(=O)N3CCCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(Dimethylamino)pyrimidin-4-yl]-3-[3-(pyridin-2-ylamino)propyl]urea](/img/structure/B7427887.png)
![2-[2-(4-hydroxy-3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7427888.png)
![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(5-phenylpentyl)urea](/img/structure/B7427905.png)
![2-[2-(2-Chlorophenyl)-2-methoxyethyl]-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427923.png)

![benzyl N-[2-[(5-phenyl-1,3-oxazole-4-carbonyl)sulfamoyl]ethyl]carbamate](/img/structure/B7427935.png)
![1-[(dimethylamino)methyl]-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7427938.png)
![N-[2-(2-cyanopropylsulfanyl)phenyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide](/img/structure/B7427942.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)
![1-[(4-Benzyl-1,4-oxazepan-2-yl)methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]urea](/img/structure/B7427951.png)
![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![2-(2-Phenylcyclopropyl)-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427956.png)
![3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B7427969.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
